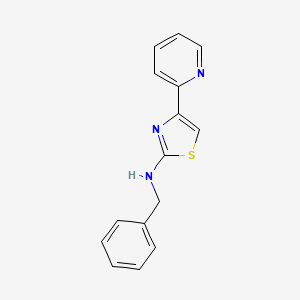

N-benzyl-4-(pyridin-2-yl)thiazol-2-amine

Description

Significance of Thiazole (B1198619) and Pyridine (B92270) Scaffolds as Privileged Structures in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. bohrium.comglobalresearchonline.net Its rigid, planar structure and unique electronic properties allow for favorable interactions with biological targets. mdpi.com This scaffold is present in numerous pharmacologically important molecules, including antibacterial agents like sulfathiazole (B1682510) and anticancer drugs. bohrium.comwikipedia.org The versatility of the thiazole nucleus allows it to serve as a key component in compounds designed to combat a wide spectrum of diseases, making it a focal point for drug discovery and development. globalresearchonline.net

Similarly, the pyridine ring, a nitrogen-bearing six-membered heterocycle, is one of the most widely used scaffolds in drug development. rsc.orgnih.gov As an isostere of benzene (B151609), it is found in over 7,000 drug molecules and is a key component in many FDA-approved therapies. rsc.org The nitrogen atom in the pyridine ring can improve water solubility and act as a hydrogen bond acceptor, enhancing the pharmacokinetic profile of a drug candidate. nih.gov Its derivatives have shown a vast range of biological activities, and its presence is noted in natural products like vitamins (niacin, pyridoxine) and alkaloids. rsc.orgnih.gov The combination of these two powerful scaffolds in one molecule, as seen in the core of N-benzyl-4-(pyridin-2-yl)thiazol-2-amine, creates a platform for developing novel therapeutic agents with potentially enhanced activity.

Historical Context and Evolution of N-benzyl-Thiazole and Pyridine-Thiazole Derivatives in Pharmaceutical Sciences

The history of thiazole derivatives in medicine is marked by significant breakthroughs. One of the earliest and most impactful applications was the development of sulfathiazole, a member of the sulfa drugs, which revolutionized the treatment of bacterial infections. wikipedia.org The core 2-aminothiazole (B372263) structure is a fundamental building block for many synthetic aminothiazoles used in medicinal chemistry. wikipedia.org Over the decades, research has expanded to explore a wide array of substitutions on the thiazole ring to generate compounds with diverse pharmacological activities. bohrium.com

The incorporation of a benzyl (B1604629) group, specifically an N-benzyl substitution, has been a strategic move in medicinal chemistry to explore new binding interactions and improve compound efficacy. For instance, research into N-benzyl pyrimidine (B1678525) derivatives has led to the identification of potent inhibitors of enzymes involved in cancer progression, such as USP1/UAF1 deubiquitinase. nih.gov

The hybridization of pyridine and thiazole moieties is a more recent strategy aimed at creating molecules with novel or enhanced biological activities. nih.gov Scientists have increasingly explored linking these two heterocycles to develop new classes of anticancer and antimicrobial agents. nih.govresearchgate.net This evolution from simple thiazole-based drugs to complex, multi-scaffold hybrids like pyridine-thiazole derivatives reflects a sophisticated approach to drug design, aiming to exploit the synergistic effects of combining well-established pharmacophores.

Overview of Current Research Landscape for this compound and Closely Related Analogues

Current research on this compound and its analogues is focused on exploring their potential across various therapeutic areas, particularly in oncology and infectious diseases. While direct studies on the specific title compound are limited in publicly available literature, extensive research on its core structure, 4-(pyridin-2-yl)thiazol-2-ylamine, and closely related derivatives provides a clear picture of the field's direction. researchgate.net

Structural studies on 4-(pyridin-2-yl)thiazol-2-ylamine have detailed its molecular geometry and hydrogen-bonding capabilities, which are crucial for its interaction with biological targets. researchgate.net Building upon this core, researchers are actively synthesizing and evaluating novel pyridine-thiazole hybrids for their therapeutic potential. A notable area of investigation is their use as anticancer agents. For example, a series of novel pyridine-thiazole hybrid molecules were synthesized and tested for their cytotoxic action against various tumor cell lines. nih.govnih.gov

One of the most active compounds identified in these studies was 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3 in the study), which demonstrated significant antiproliferative activity, particularly against acute human promyelocytic leukemia cells (HL-60). nih.govnih.gov The compound showed high selectivity for cancer cells over normal human cells. nih.govnih.gov

| Cell Line | Description | IC₅₀ (µM) |

|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | 0.57 |

| Normal Human Keratinocytes | Pseudo-normal Human Cells | >50 |

Another related analogue, 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester (Compound 4), also showed potent anticancer effects across a panel of 60 cancer cell lines. nih.gov The mechanism of action for these compounds is suggested to be related to the induction of genetic instability in tumor cells. nih.govnih.gov

Furthermore, research into N-benzyl substituted heterocyclic compounds continues to yield promising results. For instance, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and evaluated for their antioxidant and anti-inflammatory properties, demonstrating the therapeutic potential of the N-benzyl motif in different molecular contexts. mdpi.comnih.gov The findings from these related studies underscore the significant potential of this compound and its analogues as candidates for future drug development.

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3S |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-benzyl-4-pyridin-2-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H13N3S/c1-2-6-12(7-3-1)10-17-15-18-14(11-19-15)13-8-4-5-9-16-13/h1-9,11H,10H2,(H,17,18) |

InChI Key |

GDTDCHONRQCBHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Pyridin 2 Yl Thiazol 2 Amine

Foundational Synthetic Routes to the 2-Aminothiazole (B372263) Core

The formation of the 2-amino-4-(pyridin-2-yl)thiazole scaffold is the crucial first step in the synthesis of the target compound. The Hantzsch thiazole (B1198619) synthesis and related condensation reactions are the most common and efficient methods employed for this purpose.

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the creation of thiazole rings. scholaris.catandfonline.com The classic approach involves the condensation and cyclization of an α-haloketone with a thioamide derivative, such as thiourea. scholaris.catandfonline.com For the specific synthesis of 4-(pyridin-2-yl)thiazol-2-amine, the reaction is adapted by using 2-bromoacetylpyridine hydrobromide as the α-haloketone and thiourea as the thioamide component. nih.gov

The reaction proceeds via the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization through the nucleophilic attack of the amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. This method is highly effective and produces the desired 2-amino-4-(pyridin-2-yl)thiazole in good yields. nih.govjpionline.org The primary advantage of the Hantzsch synthesis is its reliability and the accessibility of the starting materials. jpionline.org

Interactive Table: Key Reactants in Hantzsch Synthesis for 4-(pyridin-2-yl)thiazol-2-amine

| Role | Chemical Compound |

|---|---|

| α-Haloketone | 2-Bromoacetylpyridine hydrobromide |

The Hantzsch synthesis is a specific example of a broader class of condensation reactions used to form the 2-aminothiazole core. The fundamental reaction involves the cyclization of thiourea with an α-halocarbonyl compound. nih.govwikipedia.org The reaction is typically carried out by heating the mixture, often in a solvent like ethanol. nih.gov

The key building block, 2-amino-4-(pyrid-2-yl)thiazole, is readily prepared through the condensation of 2-bromoacetylpyridine hydrobromide with thiourea. nih.gov This reaction serves as a foundational step for creating a wide array of derivatives, as the resulting 2-amino group is available for further functionalization. nih.govnih.gov This synthetic pathway is not limited to pyridine-substituted thiazoles but is a general method for various 4-aryl-2-aminothiazoles. jpionline.org

Strategies for N-Benzylation at the 2-Amino Position of the Thiazole Ring

Once the 4-(pyridin-2-yl)thiazol-2-amine core is synthesized, the benzyl (B1604629) group is introduced at the 2-amino position. This N-benzylation is typically achieved through a nucleophilic substitution reaction. The 2-aminothiazole is treated with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base.

A common procedure involves using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The base deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the benzyl halide.

It is important to note that 2-aminothiazoles can exist in a tautomeric equilibrium with their 2-iminothiazoline form. researchgate.net This can lead to the formation of byproducts. For instance, benzylation can occur on the endocyclic nitrogen atom of the thiazole ring, leading to an imine product, in addition to the desired exocyclic amine product. researchgate.net Reaction conditions can be optimized to favor the formation of the desired N-benzyl-4-(pyridin-2-yl)thiazol-2-amine. researchgate.net

Advanced Synthetic Techniques for Structural Diversification and Analog Preparation

Beyond the foundational routes, modern synthetic methods offer powerful tools for the structural diversification of the target molecule and the preparation of a wide range of analogs. These techniques include palladium-catalyzed cross-coupling reactions and various acylation strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide an alternative and versatile strategy for forming the carbon-carbon bond between the thiazole and pyridine (B92270) rings. This approach allows for the introduction of the pyridine moiety at a later stage of the synthesis.

This strategy would typically involve the synthesis of a 2-amino-4-halothiazole (e.g., 2-amino-4-bromothiazole) or a thiazole-4-boronic ester. digitellinc.com This functionalized thiazole can then be coupled with a corresponding pyridine derivative, such as 2-pyridylboronic acid or 2-bromopyridine, in the presence of a palladium catalyst and a base. This method is highly valuable for creating a library of analogs with different substitutions on the pyridine ring, as a wide variety of pyridine boronic acids and halides are commercially available or readily synthesized.

The 2-amino group of the 4-(pyridin-2-yl)thiazol-2-amine scaffold is a key site for structural modification, allowing for the preparation of a diverse range of N-acyl analogs. nih.gov These amide derivatives are synthesized by reacting the 2-aminothiazole with various acylating agents. nih.gov

Common methods for amide bond formation include:

Reaction with Acyl Halides : The 2-aminothiazole can be treated with an acyl chloride or bromide, often in the presence of a base like pyridine to neutralize the hydrogen halide byproduct. nih.gov

Coupling with Carboxylic Acids : The aminothiazole can be coupled directly with a carboxylic acid using standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other coupling agents like CDI. researchgate.net

These strategies have been successfully used to couple various aliphatic, aromatic, and heteroaromatic acids to the 2-amino-4-(pyrid-2-yl)thiazole core, yielding a wide array of amide analogs. nih.gov This chemical transformation is crucial for structure-activity relationship (SAR) studies, as it allows for systematic variation of the substituent at the N-2 position. nih.gov

Interactive Table: Common Acylation Reagents for 2-Aminothiazoles

| Reagent Class | Example | Product |

|---|---|---|

| Acyl Halides | Benzoyl chloride | N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |

| Carboxylic Acids | Acetic acid | N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide |

Regioselective Functionalization of the Thiazole and Pyridine Moieties

The structure of this compound presents multiple sites for functionalization on both the thiazole and pyridine rings. The ability to selectively introduce substituents at specific positions is crucial for the development of derivatives with tailored properties.

The thiazole ring in 2-aminothiazole derivatives is susceptible to electrophilic substitution, primarily at the C5 position, especially when this position is unsubstituted. nih.govrsc.org For this compound, the C5 position is occupied by a hydrogen atom, making it a prime target for reactions such as halogenation. Efficient and regioselective halogenation of 2-amino-1,3-thiazoles can be achieved using copper(II) halides, providing a pathway to 5-halo-substituted derivatives. nih.gov Furthermore, palladium-catalyzed C-H activation offers a versatile strategy for the regioselective introduction of various functional groups at the C5 position of the thiazole ring. rsc.org

The pyridine ring, being an electron-deficient aromatic system, is generally less reactive towards electrophilic substitution than benzene (B151609). However, the nitrogen atom can be targeted by electrophiles, and its directing effect influences the position of substitution. Functionalization of the pyridine moiety in this compound would likely involve nucleophilic aromatic substitution or reactions following activation of the ring, for instance, through N-oxidation. The presence of the thiazol-2-amine substituent can also influence the reactivity and regioselectivity of reactions on the pyridine ring.

Computational studies on similar 2-amino-thiazoline derivatives have shown that the endocyclic nitrogen of the thiazoline ring is the preferred site of addition for isocyanates and isothiocyanates. nih.gov While this compound is a thiazole, this suggests that the nitrogen atoms within the heterocyclic core play a significant role in directing chemical transformations.

Purification and Characterization Methodologies in this compound Synthesis

The successful synthesis of this compound is contingent upon effective purification and thorough characterization to confirm its identity and purity.

Purification:

The primary method for the purification of substituted thiazole derivatives is silica-gel column chromatography. acs.org The choice of eluent system is critical and is typically determined by thin-layer chromatography (TLC) to achieve optimal separation of the desired product from unreacted starting materials and byproducts. acs.org Recrystallization from a suitable solvent or solvent mixture is another common technique to obtain the compound in high purity, particularly for solid products.

Characterization:

A combination of spectroscopic techniques is employed to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy provides information on the number and chemical environment of protons in the molecule. Expected signals would include those for the benzyl group (aromatic and methylene protons), the pyridine ring protons, and the thiazole ring proton. rsc.orgmdpi.com

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule, including those in the thiazole and pyridine rings and the benzyl substituent. rsc.orgmdpi.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for this compound would include N-H stretching, C=N stretching of the thiazole and pyridine rings, and aromatic C-H stretching. mdpi.com

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which should correspond to its calculated molecular formula.

The table below summarizes the key methodologies used in the purification and characterization of this compound.

| Methodology | Purpose | Typical Observations/Data |

| Silica-Gel Column Chromatography | Purification of the crude product. | Isolation of the pure compound. |

| Recrystallization | Final purification of the solid product. | Formation of pure crystals. |

| ¹H NMR Spectroscopy | Structural elucidation (proton framework). | Chemical shifts, coupling constants, and integration of proton signals. |

| ¹³C NMR Spectroscopy | Structural elucidation (carbon framework). | Chemical shifts of carbon signals. |

| Mass Spectrometry | Determination of molecular weight and fragmentation. | Molecular ion peak and fragment ions. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=N, and C-H bonds. |

| Elemental Analysis | Confirmation of elemental composition. | Percentage of C, H, N, and S consistent with the molecular formula. |

Exploration of Biological Activities of N Benzyl 4 Pyridin 2 Yl Thiazol 2 Amine and Its Derivatives

Anti-cancer and Anti-proliferative Potentials

The therapeutic potential of N-benzyl-4-(pyridin-2-yl)thiazol-2-amine derivatives in cancer is underscored by their ability to inhibit key enzymes involved in cell proliferation, modulate the cell cycle, and induce programmed cell death.

Kinase Inhibitory Activities: Focus on Src Kinase, Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and KDR Kinase

Derivatives of this core structure have been identified as potent inhibitors of several protein kinases crucial for cancer progression. A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been discovered as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle. nih.govebi.ac.uk In addition to CDK4 and CDK6, CDK2 has been identified as a significant target for eliminating carcinomas, and 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have shown promise as inhibitors of all three of these cyclin-dependent kinases. nih.gov

Furthermore, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been found to be potent inhibitors of Aurora A and B kinases. nih.govdundee.ac.uk One lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, exhibited Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively. nih.gov The N-(1,3-thiazol-2-yl)pyridin-2-amine series has also been identified as potent and selective inhibitors of KDR kinase (VEGFR-2), a key mediator of tumor-induced angiogenesis. nih.gov The 2-aminothiazole (B372263) scaffold itself has been recognized as a novel template for Src family kinase inhibitors. nih.gov

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Highly potent and selective inhibitors. | nih.govebi.ac.uk |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2 | Identified as promising inhibitors. | nih.gov |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Potent inhibitors with a lead compound showing Ki values of 8.0 nM (Aurora A) and 9.2 nM (Aurora B). | nih.govdundee.ac.uk |

| N-(1,3-thiazol-2-yl)pyridin-2-amine series | KDR (VEGFR-2) | Potent and selective inhibitors. | nih.gov |

| 2-aminothiazole derivatives | Src family kinases | Identified as a novel inhibitor template. | nih.gov |

Cellular Growth Inhibition and Antiproliferative Mechanisms in Cancer Cell Lines

The kinase inhibitory activity of these compounds translates into significant cellular growth inhibition across various cancer cell lines. For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrated potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. researchgate.net One compound, in particular, showed an IC50 value of 1.6 ± 0.8 μM against HeLa cells. researchgate.net

Similarly, 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives have been evaluated for their antiproliferative activity. The most active compounds, including a p-chlorobenzylamino derivative and p-chloro and p-methoxyphenethylamino analogues, inhibited the growth of U-937 and SK-MEL-1 cancer cell lines with IC50 values ranging from 5.7 to 12.2 μM. mdpi.comnih.gov A separate study on novel thiazole (B1198619) derivatives as potential VEGFR-2 inhibitors also highlighted their antitumor activity. mdpi.com

| Compound Series | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa | 1.6 ± 0.8 μM | researchgate.net |

| 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazoles | U-937 | 5.7 to 12.2 μM | mdpi.comnih.gov |

| SK-MEL-1 | 5.7 to 12.2 μM | mdpi.comnih.gov |

Modulation of Cell Cycle Progression and Induction of Cellular Apoptosis

A key mechanism behind the anti-cancer effects of this compound derivatives is their ability to interfere with the cell cycle and trigger apoptosis. The N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide that showed potent activity against HeLa cells was found to induce cell apoptosis and cause G1-phase arrest in the cell division cycle. researchgate.net

Similarly, selected 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives were shown to induce apoptosis in U-937 cells in a time and concentration-dependent manner. mdpi.comnih.gov The anticancer effects of the Aurora kinase inhibitor, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, were also attributed to cell death following mitotic failure and increased polyploidy. nih.gov

Antimicrobial Activities

In addition to their anti-cancer properties, derivatives of this compound have demonstrated promising activity against a range of microbial pathogens.

Antibacterial Efficacy: Spectrum of Activity and Potency against Bacterial Strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

Several studies have highlighted the potential of these compounds as antibacterial agents. A series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide moieties, displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net An isopropyl substituted derivative from this series exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus. researchgate.net

Furthermore, research into novel antitubercular agents has identified promising activity within this chemical class. While some N-(4-[pyridin-2-yl] benzyl)arylamine derivatives showed minimal to moderate inhibition against Mycobacterium tuberculosis H37Rv, other related structures have shown more significant potential. researchgate.net For instance, a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain, with two compounds exhibiting MICs similar to the first-line drug isoniazid. nih.gov

Antifungal Efficacy: Inhibition of Fungal Growth (e.g., Candida albicans)

The antimicrobial spectrum of these compounds extends to fungal pathogens. A study investigating new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives reported that a 1,3-oxazole containing a phenyl group at the 5-position showed an antimicrobial effect against the Candida albicans 393 yeast strain, with a growth inhibition diameter of 8 mm. nih.gov While this is not a direct derivative of the primary compound of interest, it highlights the potential of related heterocyclic structures in antifungal applications.

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated notable potential as anti-inflammatory agents, primarily through their interaction with key enzymatic pathways involved in the inflammatory cascade.

The arachidonic acid pathway is a critical component of the inflammatory response, mediated by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govresearchgate.net Similarly, the 5-lipoxygenase (5-LOX) enzyme initiates the synthesis of leukotrienes, another class of potent pro-inflammatory molecules. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory drugs with a broader efficacy and potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The thiazole nucleus is a well-established pharmacophore in the design of COX and LOX inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have identified them as potent 5-LOX inhibitors. nih.gov For instance, one of the most effective compounds in a synthesized series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, demonstrated a 98% inhibition of LOX with an IC50 value of 127 nM. nih.gov Research has shown that various substitutions on the thiazole and associated phenyl rings can significantly influence inhibitory activity against both COX-2 and 5-LOX. researchgate.netnih.gov

Table 1: COX/LOX Inhibitory Activity of Selected Thiazole Derivatives

| Compound Name | Target Enzyme | IC50 Value | Percent Inhibition | Selectivity Index (SI) |

|---|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | 98% | Not Reported |

| Diphenyl-amino thiazole derivative (3b) | COX-2 | 0.09 µM | Not Reported | 61.66 |

| Benzo[d]thiazole analog (4a) | COX-2 | 0.28 µM | Not Reported | 18.6 |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide (10c) | LOX | 10 µM | Not Reported | Not Reported |

IC50: The half maximal inhibitory concentration. SI: Selectivity Index (Ratio of IC50 for COX-1 / IC50 for COX-2). Data compiled from multiple sources. researchgate.netnih.govmdpi.com

The anti-inflammatory potential of thiazole derivatives has been substantiated through a variety of established laboratory models. In vitro assays are crucial for initial screening, with methods like the denaturation of bovine serum albumin providing insight into a compound's ability to protect proteins from inflammation-induced damage. nih.gov

In vivo models are essential for confirming anti-inflammatory effects in a biological system. The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating acute inflammation. researchgate.netresearchgate.net In this test, an inflammatory agent (carrageenan) is injected into the paw, and the efficacy of a test compound is measured by its ability to reduce the resulting swelling over several hours. Thiazole derivatives have shown significant activity in this model, demonstrating their potential to mitigate acute inflammatory responses. researchgate.netresearchgate.net

Table 2: In Vivo Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound Type | Animal Model | Result |

|---|---|---|

| Pyrazolyl thiazolone derivative | Rat | Activity pattern equivalent or superior to diclofenac/celecoxib |

| Trisubstituted thiazole derivatives | Rat | Significant edema inhibition compared to standards |

| Thiophene derivatives | Not Specified | Evaluated for in vivo anti-inflammatory activity |

Data compiled from multiple sources. researchgate.netnih.govresearchgate.net

Neurological and Central Nervous System Modulatory Effects

Beyond their anti-inflammatory properties, derivatives of the core compound have been investigated for their impact on the central nervous system, particularly in the context of neurodegenerative diseases and neuropathic pain.

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. Oxidative stress is a key factor in its pathogenesis. While the nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, research on a specific derivative, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, has highlighted its protective effects through the activation of a related pathway: the Nrf2-ARE pathway.

This derivative was found to selectively protect against cell death induced by oxidative stress. It achieves this by upregulating the transcription factor NF-E2-related factor 2 (Nrf2), which is a master regulator of the antioxidant response. Activation of Nrf2 leads to increased expression of several protective phase II detoxification and antioxidant proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This mechanism suggests that the therapeutic potential of these compounds in ALS is strongly linked to their ability to bolster the cell's intrinsic antioxidant defenses.

The cannabinoid CB2 receptor is a key component of the endocannabinoid system and has emerged as a significant target for the treatment of pain, particularly inflammatory and neuropathic pain. escholarship.org Activation of CB2 receptors, which are found on immune cells and to a lesser extent in the central nervous system, can modulate immune responses and reduce pain signaling without the psychoactive effects associated with CB1 receptor activation. realmofcaring.org

Research has identified a potent and selective CB2 agonist, A-836339, which incorporates a thiazole ring in its structure: [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide]. nih.gov This compound displays high affinity and potency for CB2 receptors. nih.gov In animal models of inflammatory and neuropathic pain, A-836339 demonstrated significant antihyperalgesic effects that were mediated by the CB2 receptor. nih.gov The efficacy of this thiazole-containing compound in preclinical pain models underscores the potential for designing derivatives of this compound that could act as CB2 agonists for the management of neuropathic pain. nih.gov

Other Reported Biological Activities (e.g., Anticonvulsant, Antioxidant)

The versatile thiazole scaffold has been explored for other therapeutic applications, leading to the discovery of significant anticonvulsant and antioxidant properties.

Anticonvulsant Activity: The thiazole ring is considered an important pharmacophore for anticonvulsant activity. biointerfaceresearch.com Various derivatives incorporating this moiety have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. biointerfaceresearch.commdpi.com These tests help identify compounds that can prevent seizure spread and those that can raise the seizure threshold, respectively. Several thiazole-bearing compounds, including thiazolidinones, have shown excellent activity in both models, indicating a broad spectrum of anticonvulsant potential. biointerfaceresearch.commdpi.comoup.com

Antioxidant Activity: As noted in the context of ALS research, derivatives of this compound can possess potent antioxidant properties. This activity is not limited to the Nrf2 pathway. Other studies on novel thiazole and pyridine (B92270) derivatives have confirmed their ability to act as direct radical scavengers. nih.govpensoft.netbiointerfaceresearch.com The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the compound's ability to neutralize this stable free radical is measured. pensoft.net For instance, N-benzyl nitrone derivatives have been shown to be effective hydroxyl radical scavengers and inhibitors of lipid peroxidation. mdpi.comnih.gov The combination of a thiazole ring with other heterocyclic systems like pyrazole (B372694) has also yielded compounds with significant antioxidant activity. nih.gov

Mechanistic Insights into the Pharmacological Action of N Benzyl 4 Pyridin 2 Yl Thiazol 2 Amine

Identification and Characterization of Molecular Targets

Currently, there is a notable absence of publicly available scientific literature that specifically identifies and characterizes the molecular targets of N-benzyl-4-(pyridin-2-yl)thiazol-2-amine. Extensive searches of chemical and biological databases have not yielded specific proteins, enzymes, receptors, or nucleic acids that are reported to directly interact with this compound.

While related chemical structures, such as those containing pyridyl and thiazole (B1198619) rings, are known to target a variety of biological molecules, including kinases and G-protein coupled receptors, no such data has been published for this compound itself. Therefore, the primary molecular targets of this specific compound remain to be elucidated through future research endeavors.

Binding Affinity and Kinetic Studies with Receptor/Enzyme Targets

In line with the lack of identified molecular targets, there are no available data from binding affinity or kinetic studies for this compound. Key metrics used to quantify the interaction between a ligand and its target, such as the dissociation constant (Kd), inhibition constant (Ki), or association (kon) and dissociation (koff) rate constants, have not been reported for this compound.

The following table illustrates the type of data that would be generated from such studies, though it is important to reiterate that this is a template and no actual data for the compound is available.

| Target | Binding Assay Type | Kd (nM) | Ki (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Elucidation of Downstream Signaling Pathways and Cellular Responses

As the molecular targets of this compound are unknown, the downstream signaling pathways and cellular responses modulated by this compound have not been delineated. Scientific investigations into how this compound may affect intracellular signaling cascades, such as MAPK/ERK, PI3K/Akt, or cAMP pathways, have not been published. Consequently, there is no information on the potential cellular consequences of treatment with this compound, including but not limited to effects on cell proliferation, apoptosis, differentiation, or migration. A patent for pyridyl inhibitors of hedgehog signaling suggests that similar compounds could potentially be involved in this pathway, but no direct evidence for this compound exists google.com.

Structural Basis of Ligand-Target Interactions: Key Residues and Interaction Motifs

Without an identified molecular target, the structural basis of any potential ligand-target interactions for this compound remains unknown. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, which are used to visualize and understand these interactions at an atomic level, have not been applied to this compound in complex with a biological target. As a result, there is no information regarding the key amino acid residues or interaction motifs that may be involved in its binding.

Investigation of Mechanisms of Resistance and Selectivity

The mechanisms of potential resistance to this compound and the selectivity of its action have not been investigated. Research in this area would typically focus on aspects such as target mutations, alterations in drug metabolism, or efflux pump activity that could lead to reduced efficacy. Furthermore, selectivity profiling against a panel of related and unrelated targets to determine its specificity is a critical step in drug development that has not been publicly documented for this compound.

The table below indicates the type of information that would be relevant for this section, with the understanding that no such data is currently available for this compound.

| Aspect | Findings |

| Mechanisms of Resistance | Data Not Available |

| Selectivity Profile | Data Not Available |

Structure Activity Relationship Sar Studies of N Benzyl 4 Pyridin 2 Yl Thiazol 2 Amine Derivatives

Impact of N-Benzyl Moiety Modifications on Biological Efficacy and Selectivity

The N-benzyl group, attached to the 2-amino position of the thiazole (B1198619) ring, represents a region of high flexibility and tolerance for modification. nih.gov Studies on related N-aryl and N-acyl analogues have shown that this position can be altered to significantly enhance biological potency. For instance, while the unsubstituted N-phenyl analogue shows modest activity, the introduction of various substituents on the phenyl ring can modulate efficacy. nih.gov

In antitubercular screening, it was found that the electronic properties of substituents on an N-benzoyl ring (a close analogue to the N-benzyl ring) played a critical role. The introduction of electron-withdrawing groups, such as chloro or trifluoromethyl, particularly at the meta-position, led to a dramatic increase in potency. nih.gov This suggests that modifications to the benzyl (B1604629) portion of the N-benzyl-4-(pyridin-2-yl)thiazol-2-amine core could similarly fine-tune the electronic and steric properties of the molecule to optimize interactions with its biological target.

The data below, derived from N-benzoyl analogues, illustrates the sensitivity of the N-linked aromatic ring to substitution.

| Compound | Substituent (R) on N-Benzoyl Ring | MIC (μM) |

|---|---|---|

| N-benzoyl-4-(pyridin-2-yl)thiazol-2-amine | H | 3.1 |

| N-(3-chlorobenzoyl)-4-(pyridin-2-yl)thiazol-2-amine | 3-Cl | 0.024 |

| N-(3-(trifluoromethyl)benzoyl)-4-(pyridin-2-yl)thiazol-2-amine | 3-CF₃ | 0.049 |

| N-(4-chlorobenzoyl)-4-(pyridin-2-yl)thiazol-2-amine | 4-Cl | 0.098 |

| N-(2-chlorobenzoyl)-4-(pyridin-2-yl)thiazol-2-amine | 2-Cl | 0.78 |

Data sourced from a study on N-benzoyl analogues, which serve as a proxy for potential N-benzyl modifications. nih.gov

Role of the Pyridin-2-yl Substituent at Thiazole C-4: Tolerability and Essentiality for Activity

In stark contrast to the flexibility of the N-benzyl moiety, the pyridin-2-yl substituent at the C-4 position of the thiazole ring is strictly required for biological activity. nih.gov SAR studies have demonstrated that this group is intolerant to modification. nih.gov

Attempts to alter this part of the scaffold have consistently resulted in a significant loss of potency. For example, switching the 2-pyridyl substituent to a 3-pyridyl or 4-pyridyl isomer leads to a loss of antimycobacterial activity. nih.gov Furthermore, replacing the pyridine (B92270) ring entirely with other aromatic systems such as pyrazine, benzene (B151609), or even another thiazole ring also proves detrimental to the compound's efficacy. nih.gov This strict requirement suggests that the specific arrangement of the nitrogen atom in the 2-position of the pyridine ring is crucial for a key interaction with the biological target, possibly acting as a hydrogen bond acceptor or a metal-coordinating site. nih.gov

Contributions of the Thiazole Ring System to Overall Activity

The central 1,3-thiazole ring is another essential component of the molecular architecture, and its integrity is vital for maintaining biological activity. nih.gov The thiazole ring acts as a rigid, planar scaffold that correctly orients the critical substituents at the C-2 and C-4 positions for optimal target engagement. mdpi.com Its unique electronic properties and potential for hydrogen bonding contribute to favorable interactions with biological targets. mdpi.comresearchgate.net

Isosteric replacement of the thiazole ring has been shown to be highly unfavorable. Systematic studies involving the replacement of the thiazole sulfur or nitrogen atoms with other heteroatoms lead to a profound decrease in potency. nih.gov The following table summarizes the impact of replacing the thiazole core with other 5-membered heterocyclic rings.

| Core Heterocycle | Relative Potency Loss |

|---|---|

| Thiazole | - |

| Thiophene (Nitrogen deleted) | ≥64-fold |

| Imidazole (Sulfur replaced with Nitrogen) | 16- to 64-fold |

| Oxazole (Sulfur replaced with Oxygen) | 16- to 64-fold |

Data sourced from a study on N-benzoyl analogues. nih.gov

This data underscores that both the sulfur and nitrogen atoms of the thiazole ring are indispensable, confirming its role as a critical and non-modifiable part of the pharmacophore. nih.gov

Influence of Substituents and Linkages on the 2-Amino Position of the Thiazole

The 2-amino group serves as the attachment point for the N-benzyl moiety and is a key site for derivatization. SAR studies have revealed that the nature of the linkage at this position profoundly influences biological activity. While N-aryl substitution is tolerated, converting the secondary amine to an amide linkage dramatically enhances potency in certain contexts, such as in antitubercular agents. nih.gov

The transformation of the parent compound, 2-amino-4-(pyridin-2-yl)thiazole, into N-benzoyl amides improved activity by more than 128-fold. nih.gov This suggests that the carbonyl group of the amide plays a significant role in target binding, possibly by acting as a hydrogen bond acceptor. The success of this modification highlights the high flexibility of the 2-amino position and its importance as a primary site for optimizing the lead compound's efficacy. nih.gov The introduction of a chlorine atom directly onto the 2-amino group of the thiazole ring, however, has been shown to cause a significant decrease in activity in other contexts. nih.gov

Conformational Analysis and Stereochemical Effects on Biological Potency

Crystal structure analysis of the core molecule, 4-(pyridin-2-yl)thiazol-2-ylamine, shows that molecules are linked by intermolecular hydrogen bonds involving the amine N-H groups and heterocyclic nitrogen atoms. researchgate.net In a related structure, N-benzyl-pyridin-2-amine, the dihedral angle between the benzene and pyridine rings was found to be 67.63°. nih.gov This suggests that the aromatic rings in this compound are likely not coplanar, adopting a twisted conformation. This non-planar arrangement can be crucial for fitting into a specific binding pocket of a biological target. While detailed stereochemical studies on this specific scaffold are limited, the fixed spatial relationship between the essential pyridin-2-yl and thiazole moieties, combined with the conformational flexibility of the N-benzyl group, likely allows the molecule to adopt a low-energy conformation that presents the key binding elements in a spatially optimal arrangement for biological activity.

Computational and in Silico Methodologies in Research on N Benzyl 4 Pyridin 2 Yl Thiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as N-benzyl-4-(pyridin-2-yl)thiazol-2-amine, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable complex and a higher affinity. For derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, which share a similar core structure, molecular docking has been used to investigate their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer research nih.govnih.gov.

In a hypothetical docking study of this compound, researchers would first identify a relevant biological target. The 3D structure of the compound would then be docked into the active site of this target. The simulation would predict the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein.

Illustrative Molecular Docking Data for a Related Thiazole (B1198619) Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| CDK2 | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | -8.5 | LYS33, ASP145 |

| CDK4 | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | -9.2 | LYS35, ASP158 |

This table is illustrative and based on data for related compounds. Specific data for this compound is not available.

Molecular Dynamics Simulations to Explore Ligand-Target Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules.

In an MD simulation of the this compound-protein complex, the system would be placed in a solvent box and subjected to a set of physical parameters that mimic physiological conditions. The simulation would then track the atomic coordinates of the complex over a period of time, typically nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in the active site.

For related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, MD simulations have been used to confirm the stability of their complexes with CDK2, CDK4, and CDK6 nih.govnih.gov. These simulations can also reveal important information about the flexibility of the binding pocket and the role of water molecules in mediating ligand-protein interactions.

Illustrative Molecular Dynamics Simulation Data for a Related Thiazole Derivative Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Interpretation |

|---|---|---|---|

| 0-10 | 0.5 - 1.2 | 1.0 - 1.5 | Initial equilibration of the complex |

| 10-50 | 1.0 ± 0.2 | 1.4 ± 0.3 | Stable binding of the ligand in the active site |

This table is illustrative and based on data for related compounds. Specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

To build a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities would be required. For each molecule, a set of molecular descriptors (physicochemical properties, topological indices, etc.) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that correlates these descriptors with the observed biological activity.

Studies on derivatives of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one have successfully employed QSAR to predict their anticancer activity semanticscholar.org. A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²). Such a model could be used to guide the design of more potent analogs of this compound by identifying the key structural features that contribute to its biological activity.

Illustrative QSAR Model Statistics for a Related Class of Compounds

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Correlation Coefficient) | 0.85 | Goodness of fit of the model to the training data |

| Q² (Cross-validated R²) | 0.75 | Predictive ability of the model for the training data |

This table is illustrative and based on data for related compounds. Specific data for this compound is not available.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable insights into the properties of this compound at the atomic level.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. DFT can also be used to calculate other properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, providing clues about its intermolecular interactions.

DFT studies on similar heterocyclic compounds, such as pyrimidinone-linked thiazoles, have been used to analyze their electronic properties and reactivity nih.gov. For this compound, DFT calculations could help in understanding its electronic properties and predicting its reactivity in biological systems.

Illustrative DFT Calculation Results for a Related Compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the outermost electrons, related to electron-donating ability |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital, related to electron-accepting ability |

This table is illustrative and based on data for related compounds. Specific data for this compound is not available.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. These properties determine how a drug is absorbed, distributed throughout the body, metabolized, and excreted.

For this compound, various online tools and software can be used to predict its ADME profile. These predictions are based on the molecule's structure and physicochemical properties. Key ADME parameters include oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Studies on N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides have utilized in silico methods to predict their ADME-Tox profiles, indicating good oral bioavailability and low toxicity researchgate.netmspsss.org.ua. Similar predictions for this compound would be invaluable in assessing its drug-likeness and potential for further development.

Illustrative Predicted ADME Properties for a Related Thiazole Derivative

| ADME Property | Predicted Value | Implication for Drug Development |

|---|---|---|

| Oral Bioavailability | High | Good potential for oral administration |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

This table is illustrative and based on data for related compounds. Specific data for this compound is not available.

Rational Design and Optimization of N Benzyl 4 Pyridin 2 Yl Thiazol 2 Amine Analogues for Enhanced Biological Profiles

Lead Compound Identification and Optimization Strategies

The journey toward potent and selective therapeutic agents often commences with the identification of a promising lead compound. For the N-benzyl-4-(pyridin-2-yl)thiazol-2-amine series, lead compounds have frequently been discovered through cell-based screening of kinase-directed compound libraries. nih.gov These initial hits, while demonstrating desired biological activity, typically require substantial optimization to enhance their potency, selectivity, and pharmacokinetic properties.

One of the primary optimization strategies involves establishing a robust structure-activity relationship (SAR). This is achieved by systematically modifying different parts of the lead molecule and assessing the impact on its biological activity. For instance, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, it was discovered that the potency and selectivity of aurora kinase inhibition were significantly influenced by the presence of a substituent at the para-position of the aniline (B41778) ring. nih.gov This iterative process of synthesis and biological evaluation allows medicinal chemists to understand the key molecular interactions between the compound and its biological target.

Optimization efforts also focus on improving physicochemical properties to ensure drug-likeness. This includes modifying the molecule to enhance solubility, permeability, and metabolic stability, which are crucial for oral bioavailability and in vivo efficacy.

Table 1: Lead Optimization of a Hypothetical this compound Analogue

| Compound | R1 (Benzyl substituent) | R2 (Pyridine substituent) | Kinase Inhibition IC50 (nM) |

|---|---|---|---|

| Lead A | H | H | 500 |

| Analogue A1 | 4-Fluoro | H | 250 |

| Analogue A2 | H | 5-Chloro | 400 |

Scaffold Diversification and Bioisosteric Replacements within the Core Structure

Scaffold diversification and bioisosteric replacement are powerful strategies in medicinal chemistry to explore new chemical space, improve compound properties, and circumvent intellectual property limitations. nih.gov Scaffold hopping, a key diversification technique, involves replacing the central core of a molecule with a structurally different moiety while retaining the original biological activity. nih.gov This approach can lead to the discovery of novel chemotypes with improved pharmacological profiles.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is frequently employed to fine-tune the characteristics of a lead compound. researchgate.net For the this compound framework, bioisosteric replacements can be envisioned at several positions:

Pyridine (B92270) Ring: The pyridine ring can be replaced with other heteroaromatic systems like pyrimidine (B1678525), pyrazine, or even non-aromatic rings to modulate basicity, hydrogen bonding capacity, and metabolic stability. Replacing a phenyl group with a pyridyl group has been shown to dramatically increase the metabolic half-life of compounds. nih.gov

Thiazole (B1198619) Ring: The thiazole core can be substituted with other five-membered heterocycles such as oxazole, imidazole, or triazole. These changes can alter the electronic properties and spatial arrangement of the substituents, potentially leading to improved target engagement.

Benzyl (B1604629) Group: The benzyl moiety can be replaced with other aryl or alkyl groups to explore different hydrophobic pockets in the target protein.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Pyridine | Pyrimidine, Pyrazine, Phenyl | Modulate basicity, improve metabolic stability, alter hydrogen bonding. |

| Thiazole | Oxazole, Imidazole, Triazole | Modify electronic properties, explore different spatial arrangements. |

Strategies for Improving Potency, Selectivity, and Metabolic Stability

A primary goal of lead optimization is to enhance the potency of a compound, allowing for lower effective doses and potentially reducing off-target effects. This is often achieved by introducing substituents that create more favorable interactions with the target protein, such as hydrogen bonds or hydrophobic interactions. For example, the introduction of a methyl group in a related series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines led to a significant increase in potency against cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov

Selectivity is another critical parameter, as off-target activity can lead to undesirable side effects. Improving selectivity involves designing molecules that preferentially bind to the intended target over other related proteins. This can be achieved by exploiting subtle differences in the amino acid composition of the binding sites.

Metabolic stability is crucial for ensuring that a drug remains in the body long enough to exert its therapeutic effect. A common metabolic liability for aromatic compounds is oxidation by cytochrome P450 enzymes. nih.gov Strategies to improve metabolic stability include:

Introduction of Heteroatoms: Replacing a carbon atom in an aromatic ring with a nitrogen atom, for instance, can make the ring more electron-deficient and less susceptible to oxidation. nih.gov

Blocking Metabolic Hotspots: Identifying the positions on the molecule that are most prone to metabolism and introducing blocking groups, such as fluorine atoms, can prevent metabolic degradation. pressbooks.pub

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule in a conformation that is less favorable for metabolism.

Development of Hybrid Molecules Incorporating the N-benzyl-thiazol-2-amine Framework

For example, the thiazole moiety is a common feature in many biologically active compounds, including anticancer and antimicrobial agents. nih.gov By linking the this compound scaffold to another pharmacophore known to have a complementary biological activity, it may be possible to develop novel therapeutics with enhanced efficacy. For instance, a thiazole-based scaffold could be hybridized with a pyrazoline moiety, another heterocyclic ring system with known biological activities, to create novel conjugates. nih.gov

High-Throughput Screening (HTS) and Chemical Library Design Approaches for Derivative Discovery

High-throughput screening (HTS) is a powerful tool for identifying novel lead compounds from large collections of molecules. nih.gov In the context of this compound derivatives, HTS campaigns can be designed to screen for inhibitors of specific kinases or other biological targets. A kinase-directed compound collection was used to discover that N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were potent cytotoxic agents against cancer cell lines. nih.gov

The success of an HTS campaign is highly dependent on the quality and diversity of the chemical library being screened. Chemical library design for the discovery of this compound derivatives would involve the synthesis of a large number of analogues with diverse substituents at key positions. This can be achieved through combinatorial chemistry approaches, where a common core structure is reacted with a variety of building blocks to generate a library of related compounds.

The design of such libraries should be guided by an understanding of the SAR of the scaffold and the structural requirements of the target. Computational methods, such as molecular docking and virtual screening, can also be used to prioritize compounds for synthesis and screening, thereby increasing the efficiency of the discovery process.

Future Research Directions and Translational Perspectives for N Benzyl 4 Pyridin 2 Yl Thiazol 2 Amine

Exploration of Undiscovered Pharmacological Targets and Therapeutic Applications

The foundational step in understanding the therapeutic potential of N-benzyl-4-(pyridin-2-yl)thiazol-2-amine is to identify its pharmacological targets. High-throughput screening (HTS) of the compound against a diverse panel of receptors, enzymes, and ion channels could reveal novel biological activities. Given the structural similarities to other bioactive thiazole (B1198619) derivatives, initial investigations could focus on targets implicated in cancer, inflammation, and infectious diseases.

For instance, many 2-aminothiazole (B372263) derivatives have demonstrated potent anticancer properties. Future studies should therefore explore the cytotoxic effects of this compound against a variety of cancer cell lines. Should promising activity be identified, subsequent research could delve into its mechanism of action, investigating potential targets such as protein kinases, tubulin, or enzymes involved in DNA replication and repair.

Furthermore, the pyridine (B92270) and thiazole moieties are present in numerous anti-inflammatory and antimicrobial agents. Consequently, evaluating the compound's ability to modulate inflammatory pathways (e.g., cyclooxygenase or lipoxygenase) and its efficacy against a broad spectrum of bacterial and fungal pathogens is a logical avenue for exploration.

Advanced Preclinical Characterization of Optimized Analogues

Assuming initial screening identifies a promising biological activity, the next phase would involve the synthesis and evaluation of a library of analogues. Structure-activity relationship (SAR) studies would be crucial to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound. Modifications to the benzyl (B1604629) and pyridyl groups, as well as substitution on the thiazole ring, could be systematically explored.

Key preclinical characterization of these optimized analogues would include:

In vitro ADME profiling: Assessment of metabolic stability in liver microsomes, plasma protein binding, and cell permeability to predict the compound's behavior in a biological system.

In vivo pharmacokinetic studies: Determination of the compound's absorption, distribution, metabolism, and excretion profile in animal models to establish a potential dosing regimen.

Efficacy studies in animal models: Evaluation of the therapeutic effect of optimized analogues in relevant animal models of the identified disease area (e.g., tumor xenograft models for cancer).

A comprehensive preclinical data package is essential to justify the progression of a lead candidate into clinical development.

Synergistic Effects in Combination Therapies with Existing Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Future research should investigate the potential for this compound or its optimized analogues to act synergistically with existing therapeutic agents.

For example, if the compound is found to have anticancer activity, it could be tested in combination with standard-of-care chemotherapeutics or targeted therapies. Such combinations could potentially enhance efficacy, overcome drug resistance, or reduce the required doses of individual agents, thereby minimizing toxicity. Preclinical studies would involve in vitro checkerboard assays to assess synergy, followed by in vivo studies in relevant animal models to confirm the therapeutic benefit of the combination.

Addressing Challenges and Opportunities in the Development of Thiazole-Based Therapeutics

The development of any new therapeutic agent is fraught with challenges. For thiazole-based compounds, potential hurdles may include issues with solubility, metabolic stability, or off-target toxicity. Proactive investigation of these potential liabilities during the early stages of drug discovery is paramount.

However, the thiazole scaffold also presents significant opportunities. It is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility increases the probability of discovering novel therapeutic applications for this compound.

The lack of existing research on this specific compound means that the intellectual property landscape is likely to be open, providing a significant opportunity for innovation and patent protection for any novel findings. The journey from an uncharacterized molecule to a potential therapeutic is long and complex, but for this compound, the path is wide open for exploration.

Q & A

Q. Optimization strategies :

- Vary solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.

- Adjust stoichiometry of α-haloketone to thiourea (1:1.2 molar ratio) to minimize side products .

- Use catalytic iodine (1–2 mol%) to accelerate cyclization .

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Basic Research Question

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (e.g., thiazole C-H proton at δ 7.2–7.5 ppm) and benzyl group integration .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ for C₁₅H₁₄N₃S requires m/z 260.0956).

- HPLC : Assess purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve polymorphism issues, as seen in structurally similar 2-aminothiazoles with distinct hydrogen-bonding patterns .

How can researchers design experiments to evaluate the compound’s biological activity against microbial or cancer targets?

Basic Research Question

- Antimicrobial assays :

- Anticancer screening :

- MTT assays on cancer cell lines (e.g., MCF7), monitoring IC₅₀ values.

- Apoptosis markers: Caspase-3 activation and Annexin V staining .

How can structure-activity relationship (SAR) studies be conducted to enhance target selectivity?

Advanced Research Question

- Modify substituents :

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with SK channels (e.g., IC₅₀ of 2.1 µM for SK inhibition ).

What crystallographic techniques resolve polymorphism and hydrogen-bonding patterns in this compound?

Advanced Research Question

- Single-crystal X-ray diffraction : Identify polymorphs (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (e.g., N–H⋯N vs. N–H⋯Br⁻) .

- DFT calculations : Compare experimental and theoretical hydrogen-bond strengths (e.g., 25–30 kJ/mol for N–H⋯N interactions) .

How can contradictory biological data (e.g., varying IC₅₀ values across studies) be reconciled?

Advanced Research Question

- Control variables : Standardize assay conditions (e.g., serum concentration, passage number of cell lines).

- Orthogonal assays : Confirm cytotoxicity via dual methods (e.g., MTT and clonogenic assays).

- Metabolic stability : Test compound degradation in cell media (LC-MS monitoring) .

What computational approaches predict the compound’s tautomerism and electronic properties?

Advanced Research Question

- Quantum chemical calculations (Gaussian 16) : Analyze tautomeric equilibria (e.g., thiazole vs. pyridine protonation) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

- Molecular dynamics (MD) : Simulate solvent effects on tautomer stability (e.g., water vs. DMSO) .

How can solubility and bioavailability challenges be addressed in preclinical studies?

Advanced Research Question

- Salt formation : Convert to hydrochloride salt (improves aqueous solubility >10-fold) .

- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to enhance plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.